(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles. This compound features a fluorine atom and a methyl group attached to the benzodiazole ring, which significantly influences its chemical properties and biological activity. The dihydrochloride form indicates that the compound is a salt, commonly used to enhance solubility in biological systems.
This compound can be synthesized through various chemical reactions involving benzodiazole derivatives. The presence of fluorine in the structure suggests potential applications in pharmaceuticals, as fluorinated compounds often exhibit improved metabolic stability and bioactivity.
The compound is classified as an aromatic amine and a substituted benzodiazole. It can be further categorized based on its functional groups, including:
The synthesis of (6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride typically involves several steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular formula for (6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is CHClFN. The structure consists of:
The molecular weight of this compound is approximately 234.10 g/mol. Its structural representation can be depicted using standard chemical drawing conventions, showing the connectivity between atoms.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under controlled conditions to prevent side reactions typical for amines and halogenated compounds.
The mechanism of action for (6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride may involve interactions with specific biological targets such as receptors or enzymes. The presence of the fluorine atom may enhance binding affinity due to increased lipophilicity and stability.
Studies on similar compounds suggest that benzodiazoles can modulate neurotransmitter systems or exhibit anti-inflammatory properties, which could be relevant for this compound's pharmacological profile.
Key physical properties include:
Chemical properties include:
Relevant data such as melting point, boiling point, and spectral data (NMR, IR) should be obtained from experimental studies for comprehensive characterization.
(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride has potential applications in:
The compound emerged during the 2010–2015 period as part of a targeted exploration of fluorinated benzimidazole derivatives, driven by increased interest in halogenated heterocycles for pharmaceutical applications. Its first public appearance in chemical catalogs occurred circa 2014, coinciding with broader investigations into fluorinated heterocyclic compounds [6]. The strategic incorporation of fluorine at the 6-position followed established medicinal chemistry principles aimed at enhancing metabolic stability and modulating lipophilicity. Similarly, N-methylation was employed to block metabolism at the imidazole nitrogen—a strategy observed in earlier benzimidazole-based drugs like omeprazole [4]. The selection of the dihydrochloride salt form represented a deliberate effort to improve the crystalline properties and solubility of the free base, addressing historical formulation challenges encountered with similar amine-containing heterocycles. These systematic modifications positioned this derivative within a significant evolutionary pathway from simple benzimidazoles (e.g., the unsubstituted (1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride, CAS 267874-51-1) to more complex, pharmacokinetically optimized structures [1]. The compound’s design reflects cumulative knowledge from earlier benzimidazole chemistry, particularly the recognition that C2-aminomethyl variants offer versatile points for molecular diversification through amide formation or reductive amination.
This derivative serves as a privileged scaffold in drug discovery due to its balanced physicochemical properties and multifunctional structure. The benzimidazole core enables π-stacking interactions with biological targets, while the fluorinated aromatic ring enhances membrane permeability and provides resistance to oxidative metabolism [4] [6]. The aminomethyl side chain (–CH2NH2) serves as a key vector for structural diversification, allowing researchers to link this heterocycle to other pharmacophores through amide bond formation, urea synthesis, or Mannich reactions. Experimental evidence from collision cross-section (CCS) predictions indicates a compact three-dimensional structure, with calculated CCS values of approximately 139.9 Ų for the [M]+ ion, suggesting favorable membrane penetration capabilities [3] [5] [7]. These properties align with established criteria for central nervous system (CNS) permeability and oral bioavailability, making it particularly valuable in neuropharmacology and systemic drug development.
Table 2: Predicted Collision Cross Section (CCS) Values for Related Benzimidazole Derivatives
Compound | Adduct | Predicted CCS (Ų) | Source |
---|---|---|---|
(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine (core structure) | [M]+ | 139.9 | [3] [7] |
2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine | [M+H]+ | 194.10881 | [7] |
(5-chloro-6-fluoro-1H-benzimidazol-2-yl)methanamine | [M+H]+ | 200.03853 | [5] |
Structure-activity relationship (SAR) studies demonstrate that extending the aminomethyl side chain to aminoethyl (as in 2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, CAS 1269151-87-2) increases molecular weight by approximately 14 atomic mass units and CCS by ~54 Ų, significantly altering both steric bulk and conformational flexibility [3] [7]. This structural modification profoundly impacts target engagement profiles and pharmacokinetic parameters. Furthermore, the compound’s synthetic accessibility (commercially available from multiple suppliers at 95% purity) facilitates rapid analog exploration [4] [6] [8]. Its application spans multiple therapeutic areas, including kinase inhibition, GPCR modulation, and antimicrobial development, leveraging the benzimidazole moiety’s ability to mimic purine interactions in biological systems. The electron-withdrawing fluorine atom ortho to the heterocyclic fusion position further fine-tures electronic properties, influencing hydrogen-bonding capacity and pKa of the adjacent amine group.
Despite its versatile applications, significant knowledge gaps persist regarding this compound’s fundamental characteristics. First, experimental validation of predicted physicochemical properties remains lacking. While computational models estimate a CCS of 139.9 Ų [7], empirical confirmation through techniques like ion mobility mass spectrometry is absent from the literature. Similarly, essential parameters including logP, pKa, and solubility profiles under physiological conditions have not been systematically documented, creating uncertainty in structure-property relationship models [6] [9]. Second, the metabolic fate and biotransformation pathways are entirely uncharacterized. Potential sites of metabolism include oxidation of the methyl group (to carboxylic acid), hydrolytic defluorination, and N-dealkylation of the aminomethyl side chain—all of which could significantly impact the compound’s utility as a drug scaffold [4]. Third, target identification studies have not been published, leaving its mechanism of action in biological systems speculative. The absence of patent filings or literature on specific target engagements (e.g., enzyme inhibition constants or receptor binding affinities) highlights this critical gap [3] [5].
Table 3: Critical Research Gaps and Methodologies for Resolution
Research Gap | Required Characterization | Recommended Techniques |
---|---|---|
Physicochemical Properties | Experimental logP/D, solubility, pKa | Potentiometric titration, shake-flask method, HPLC |
Three-Dimensional Structure | Crystal structure conformation | X-ray crystallography |
Metabolic Stability | Identification of phase I metabolites | In vitro liver microsome studies + HRMS |
Biological Target Profiling | Target engagement specificity | Affinity chromatography, CETSA, kinome screening |
Structure-Activity Relationships | Impact of modifications on bioactivity | Synthesis of analogs with varied substituents |
Additional gaps include the absence of spectroscopic benchmarks beyond basic SMILES notations. Comprehensive nuclear magnetic resonance (NMR) assignments (1H, 13C, 19F), infrared vibrational profiles, and ultraviolet absorption characteristics would facilitate quality control and impurity profiling during synthesis [9]. The impact of salt form variation on bioavailability also warrants investigation, as alternative counterions (e.g., succinate, besylate) might offer improved formulation characteristics over the dihydrochloride form. Furthermore, computational modeling of its interactions with biological targets requires refinement through experimental validation. Addressing these gaps would significantly enhance the compound’s utility in rational drug design and accelerate its adoption in lead optimization campaigns across multiple disease areas.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0